5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Organic Synthesis Palladium Catalysis Regioselective Arylation

This specific regioisomer delivers unique synthetic advantages unavailable with generic pyrazoles. The C5-chloro group acts as a temporary directing group for complete regioselective C4 arylation under Pd catalysis—a methodology incompatible with non-chlorinated analogs. Orthogonal diversification enables sequential functionalization: convert to 4-iodopyrazole for selective cross-coupling, then independently utilize C5-Cl for further elaboration. Essential for kinase inhibitor scaffolds and fungicidal carboxamide discovery. Procure this precise building block to avoid regioisomer-related synthetic failure.

Molecular Formula C6H6ClN3
Molecular Weight 155.59
CAS No. 96286-02-1
Cat. No. B2573332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile
CAS96286-02-1
Molecular FormulaC6H6ClN3
Molecular Weight155.59
Structural Identifiers
SMILESCC1=NN(C(=C1C#N)Cl)C
InChIInChI=1S/C6H6ClN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3
InChIKeyBVSBKLHMMUZYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1): Technical Baseline and Procurement Considerations


5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1) is a specialized heterocyclic building block characterized by a pyrazole core with a distinct substitution pattern: a chlorine atom at the 5-position, methyl groups at the 1- and 3-positions, and a nitrile group at the 4-position [1]. Its molecular formula is C6H6ClN3, with a molecular weight of 155.58 g/mol and a melting point of 56-60°C . This precise arrangement of functional groups imparts specific electronic and steric properties that render it a versatile intermediate for constructing more complex molecular architectures in medicinal chemistry, agrochemical research, and materials science, as evidenced by its use in the synthesis of kinase inhibitor scaffolds and advanced heterocyclic systems [2].

The 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile Difference: Why Analogs Are Not Interchangeable


The substitution pattern of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is critical and not readily replicated by generic alternatives. The combination of an electron-withdrawing C4-nitrile and a C5-chloro group creates a unique electronic landscape on the pyrazole ring, which profoundly influences its reactivity and, by extension, the biological or material properties of its downstream products [1]. For example, the C5-chloro group has been shown to act as a temporary protecting group in palladium-catalyzed direct arylations, enabling a level of regioselective functionalization that is unattainable with unsubstituted or differently halogenated pyrazoles [2]. Conversely, swapping the C5-chloro for hydrogen or bromine fundamentally alters the electronic character of the scaffold and its preferred reaction pathway, leading to different isomers or lower yields. This evidence underscores that substituting this compound with a seemingly similar pyrazole derivative without rigorous validation risks synthetic failure, necessitating the procurement of this specific regioisomer for target-oriented synthesis.

Quantitative Evidence Guide: Procurement-Justifying Differentiation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile


Differentiation in Synthetic Utility: C5-Chloro Group Enables Regioselective C4 Arylation via Temporary Protection

The C5-chloro substituent of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile is not merely a passive functional group; it acts as a temporary protecting group in palladium-catalyzed direct arylation, steering the reaction exclusively to the C4 position. This is a unique synthetic handle unavailable in unsubstituted or C4/C5-unsubstituted pyrazoles. The chloro group enables a regioselective C4 arylation that was previously inaccessible, achieving complete regioselectivity and high yields using as little as 0.5-0.1 mol% Pd(OAc)2 catalyst with electron-deficient aryl bromides [1]. In contrast, analogous pyrazoles lacking the C5-chloro group suffer from poor regiocontrol or require alternative, less efficient routes.

Organic Synthesis Palladium Catalysis Regioselective Arylation Pyrazole Functionalization

Differentiation in Synthesis: High-Yielding Iodination to a Versatile Cross-Coupling Partner

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile serves as a direct precursor to the 4-iodo derivative, a highly valuable intermediate for cross-coupling reactions. The target compound reacts with I2/HIO3 in refluxing acetic acid to yield 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole in 75% yield [1]. This transformation is significant because aryl iodides are far superior coupling partners compared to chlorides. The general order of reactivity in cross-coupling is aryl iodides > aryl triflates ≥ aryl bromides >> aryl chlorides [1], a fact confirmed specifically for pyrazolyl halides [1].

Organic Synthesis Cross-Coupling Halogenation Sonogashira Reaction Suzuki-Miyaura Reaction

Differentiation in Biological Applications: Scaffold for Potent Antifungal Carboxamides

The target compound is a direct structural precursor to a series of N-substituted-5-chloro-1,3-dimethylpyrazole-4-carboxamides with demonstrated antifungal activity. While the nitrile itself is not the active species, its conversion to the corresponding carboxylic acid (and subsequently to carboxamides) provides a class of compounds with validated efficacy against key phytopathogens. In a comparative study of 26 synthesized carboxamide derivatives, N-phenyl analogs with electron-releasing groups at the meta-position showed good fungicidal activity specifically against Rhizoctonia solani [1]. This SAR information is directly tied to the core scaffold provided by the target compound.

Agrochemical Antifungal Structure-Activity Relationship (SAR) Crop Protection

Application Scenarios for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile (CAS: 96286-02-1) in Research and Development


Medicinal Chemistry: Synthesis of 4-Arylated Pyrazole Kinase Inhibitor Libraries

This compound is ideally suited for medicinal chemistry programs requiring efficient access to 4-aryl pyrazole scaffolds, common in kinase inhibitors. The C5-chloro group acts as a unique, temporary director for complete regioselective C4 arylation under palladium catalysis [1]. This methodology, which is not applicable to non-chlorinated pyrazoles, provides a high-yielding and selective route to a diverse array of 4-aryl pyrazoles. This capability is critical for exploring structure-activity relationships (SAR) around the 4-position of the pyrazole core in drug candidates.

Agrochemical Discovery: Precursor for Next-Generation Fungicides

In agrochemical research, this compound serves as a critical precursor to the 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid framework, a core structure in a known class of fungicidal carboxamides [1]. Procurement of this high-purity building block enables the rapid parallel synthesis of novel N-substituted carboxamide derivatives. Researchers can leverage established SAR, which highlights the importance of specific N-phenyl substitution patterns for activity against Rhizoctonia solani, to design targeted libraries and accelerate the discovery of new crop protection agents.

Advanced Organic Synthesis: Strategic Intermediate for Orthogonal Cross-Coupling Sequences

This compound is a strategic choice for complex molecule synthesis due to its capacity for orthogonal diversification. As demonstrated, it can be converted to the corresponding 4-iodopyrazole in high yield (75%) [1]. This provides a functional group handle (the C4-iodide) with reactivity that vastly exceeds the native C4-chloride, enabling selective cross-coupling at that position. The C5-chloro group can then be used independently, either for further functionalization (e.g., via dechlorination or nucleophilic substitution) or as a director for subsequent steps, as shown in the synthesis of a 4,5-diarylated pyrazole [1]. This sequential and controlled functionalization strategy is a key differentiator.

Technical Documentation Hub

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